Cas no 943515-58-0 (3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester)

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester structure
943515-58-0 structure
Produktname:3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester
CAS-Nr.:943515-58-0
MF:C14H22O5
MW:270.321485042572
CID:1063373

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester
    • 2,2-Diethyl-7beta-hydroxy-3abeta,6,7,7abeta-tetrahydro-1,3-benzodioxole-5-carboxylic acid ethyl ester
    • Ethyl (3aR,7R,7aS)-2,2-diethyl-7-hydroxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate
    • Ethyl (3aR,7R,7aS)-2,2-diethyl-3a,6,7,7a-tetrahydro-7-hydroxy-1,3-benzodioxole-5-carboxylate (ACI)
    • Inchi: 1S/C14H22O5/c1-4-14(5-2)18-11-8-9(13(16)17-6-3)7-10(15)12(11)19-14/h8,10-12,15H,4-7H2,1-3H3/t10-,11-,12+/m1/s1
    • InChI-Schlüssel: UPBCFJGUCHGYAN-UTUOFQBUSA-N
    • Lächelt: C(C1(O[C@@H]2C=C(C[C@H]([C@@H]2O1)O)C(=O)OCC)CC)C

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 19
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 372
  • Topologische Polaroberfläche: 65

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
D444480-250mg
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester
943515-58-0
250mg
$ 184.00 2023-09-07
TRC
D444480-2.5g
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester
943515-58-0
2.5g
$ 1453.00 2023-09-07

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Benzenesulfonic acid Solvents: Ethanol ;  15 min, rt; 6 - 8 h, rt → reflux; reflux → 35 °C
1.2 35 °C → 80 °C; 7 h, 78 - 80 °C; 80 °C → rt
1.3 3 h, 25 - 35 °C
1.4 Reagents: Triethylamine ;  pH 7.5 - 8.5, 25 - 35 °C
Referenz
One pot process for the preparation of oseltamivir phosphate
, India, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Triethyl orthoformate Catalysts: Benzenesulfonic acid Solvents: Ethanol ;  > 3 h, rt
1.2 2 h, rt
Referenz
Epoxide intermediate in the tamiflu synthesis
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Method for preparation of shikimate ether compounds
, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 d, rt
1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C → rt; 45 min, rt
Referenz
A concise and practical synthesis of oseltamivir phosphate(Tamiflu) from D-mannose
Chuanopparat, Nutthawat; Kongkathip, Ngampong; Kongkathip, Boonsong, Tetrahedron, 2012, 68(34), 6803-6809

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Shikimic acid sulfonates and preparation method thereof
, China, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 3 h, 40 - 70 °C
Referenz
Shikimate compounds, shikimic acid compounds and preparation method thereof
, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Phosphorus trichloride Solvents: 1,2-Dichloroethane ;  2 h, 25 °C; 4 h, 45 °C
1.2 Catalysts: Methanesulfonic acid ;  8 h, reflux
1.3 Catalysts: Hydroxyethylenediphosphonic acid ;  1 h, 85 °C
Referenz
New routes for the synthesis of antiviral agent oseltamivir and its salts
, Brazil, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  15 min, 100 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referenz
Synthesis and in vitro study of novel neuraminidase inhibitors against avian influenza virus
Kongkamnerd, Jarinrat; Cappelletti, Luca; Prandi, Adolfo; Seneci, Pierfausto; Rungrotmongkol, Thanyada; et al, Bioorganic & Medicinal Chemistry, 2012, 20(6), 2152-2157

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  1.5 h, reflux; cooled
1.2 Catalysts: Amberlyst 15 Solvents: Ethyl ketone ;  2.5 h, rt
Referenz
New method for the rapid extraction of natural products: Efficient isolation of shikimic acid from star anise
Just, Jeremy; Deans, Bianca J.; Olivier, Wesley J.; Paull, Brett; Bissember, Alex C.; et al, Organic Letters, 2015, 17(10), 2428-2430

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Benzenesulfonic acid ,  Triethyl orthoformate Solvents: Ethanol
1.2 Reagents: Triethyl orthoformate
Referenz
A new efficient synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid
Kim, Hee-Kwon; Park, Kyoung-Joo Jenny, Tetrahedron Letters, 2012, 53(13), 1561-1563

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite Solvents: Dimethylformamide ;  0 °C; 30 min, 0 °C; 0 °C → rt; 3 h, rt
Referenz
Expeditious access to (-)-shikimic acid derivatives for Tamiflu synthesis
Osato, Hiroshi; Jones, Ian L.; Goh, Huini; Chai, Christina L. L.; Chen, Anqi, Tetrahedron Letters, 2011, 52(48), 6352-6354

Herstellungsverfahren 12

Reaktionsbedingungen
Referenz
Method for crystallizing intermediate 5 of oseltamivir phosphate with high purity
, China, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Ethyl ketone
Referenz
Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002, GS-4104-02): Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethyl-propoxy)-1-cyclohexene-1-carboxylate
Federspiel, Muriel; Fischer, Rolf; Hennig, Michael; Mair, Hans-Juergen; Oberhauser, Thomas; et al, Organic Process Research & Development, 1999, 3(4), 266-274

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Catalysts: Benzenesulfonic acid Solvents: Ethanol ;  5 h, reflux; cooled
1.2 Reagents: Triethyl orthoformate ;  5 h, reflux; reflux → 25 °C
1.3 Reagents: Triethyl orthoformate ;  30 min
1.4 Reagents: Triethylamine ;  pH 8
Referenz
Streamlined process for the esterification and ketalization of shikimic acid en route to the key precursor for oseltamivir phosphate (Tamiflu)
Carr, Robert; Ciccone, Frank; Gabel, Richard; Guinn, Martin; Johnston, David; et al, Green Chemistry, 2008, 10(7), 743-745

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: 1,2-Dichloroethane ;  2 h, reflux
Referenz
Synthesis of some carbahexopyranoses using Mn/CrCl3 mediated domino reactions and ring closing metathesis
Kumar, Bejugam Santhosh; Mishra, Girija Prasad; Rao, Batchu Venkateswara, Tetrahedron, 2016, 72(15), 1838-1849

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Raw materials

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Preparation Products

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